molecular formula C5H6N2OS B147627 Thiophene-2-carbohydrazide CAS No. 2361-27-5

Thiophene-2-carbohydrazide

Cat. No. B147627
CAS RN: 2361-27-5
M. Wt: 142.18 g/mol
InChI Key: SOGBOGBTIKMGFS-UHFFFAOYSA-N
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Description

Thiophene-2-carbohydrazide is a novel small-molecule amide tautomer that has been synthesized and studied for various applications, including its potential as an antibacterial agent and its role in the synthesis of other chemical compounds. It has been synthesized with an acceptable yield under microwave radiation conditions and has been the subject of various studies to understand its molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of thiophene-2-carbohydrazide has been achieved through different methods. One method involves the use of microwave radiation to synthesize the compound with an acceptable yield . Another efficient process for the preparation of thiophenecarbohydrazides involves the reaction of activated esters or amides with hydrazine, yielding products with high purity and in yields larger than 90% . Additionally, derivatives of thiophenecarbohydrazide have been synthesized as potential antioxidant and antitumor agents, indicating the versatility of this compound in the synthesis of various bioactive molecules .

Molecular Structure Analysis

The molecular structure of thiophene-2-carbohydrazide has been extensively studied using various analytical techniques. X-ray diffraction (XRD) has been used to prove the endo-isomer amide structure of thiophene-2-carbohydrazide, which is considered to be the kinetically favored isomer . The X-ray crystal structure of 2-thiophenecarbohydrazide has also been determined, revealing that it crystallizes in the monoclinic system . Vibrational spectroscopy and quantum chemical modeling have been employed to examine the vibrational states of thiophene-2-carbohydrazide derivatives, providing insights into the contributions from different parts within the molecule .

Chemical Reactions Analysis

Thiophene-2-carbohydrazide and its derivatives have been used in various chemical reactions to synthesize new compounds with potential biological activities. For instance, thiophene-2-carboxylate has been reacted with ketones to give diols, which upon further reactions yield polysubstituted thiophenes or benzothiophenes with potential functional properties . Additionally, thiophene containing thiazolyl carbohydrazide has been reacted with aryl isothiocyanates to yield thiosemicarbazides, which were then transformed into substituted thiazoles with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carbohydrazide have been characterized through various computational and experimental methods. Density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of thiophene-2-carbohydrazide and its derivatives . The thermal behavior of thiophene-2-carbohydrazide has been investigated using FWO and KAS isoconversional kinetic methods, providing information on the estimated activation energy-α relations . The vibrational spectroscopy studies have also contributed to the understanding of the molecule's stability and charge delocalization through natural bond orbital (NBO) analysis .

Scientific Research Applications

1. Synthesis and Tautomerization Studies

Thiophene-2-carbohydrazide has been synthesized under microwave radiation conditions, exhibiting amide imidic prototropic tautomerization. This process, which involves a single proton intramigration, has been computed using DFT B3LYP/6-311G(d,p) level of theory. The endo-isomer amide structure, kinetically favored, was confirmed by XRD. H-bond interactions were detected and correlated to MEP and HSA calculations. The compound's isomers and their prototropic tautomers were docked against 1BNA DNA, and their thermal behavior and estimated Ea–α relations were determined (Al‐Zaqri et al., 2020).

2. Vibrational Spectra and Molecular Structure Analysis

Fourier-Transform infrared and Raman spectra of thiophene-2-carbohydrazide (TCH) were recorded, and its energies, geometrical structure, and vibrational wavenumbers were computed by DFT (B3LYP) method. The study also included UV spectrum measurements, HOMO and LUMO energy calculations, and theoretical FT-IR, FT-Raman, and UV spectra construction (Balachandran et al., 2014).

3. Antimicrobial Applications

Thiophene-2-carbohydrazide has been used in the synthesis of thiophene clubbed thiazolyl carbohydrazides, which showed promising effectiveness against bacterial strains and moderate activity against fungal strains (Mhaske, 2021). Similarly, N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives displayed moderate to good antimicrobial and antifungal activity (Makwana & Naliapara, 2014).

4. Catalytic and Synthetic Chemistry

Thiophene-2-carbohydrazide derivatives were used in the catalytic conversion of imidazole and tetrazole derivatives using ruthenium(II) complexes. These catalysts showed high efficiency and broad substrate scope for various aromatic and alkyl aldehydes (Vinoth et al., 2020). Additionally, cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides was developed, providing a new approach to construct thiophene-fused pyridones (Zhao et al., 2020).

5. Fluorescence and Chemosensor Applications

A thiophene-based chemosensor, synthesized from thiophene-2-carbohydrazide, showed significant fluorescence enhancement in the presence of In3+, making it a promising tool for detecting this ion (Cho et al., 2018).

Safety And Hazards

Thiophene-2-carbohydrazide is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . The progress of selective optical signaling systems for ion detection is an emerging subject of interest in research due to the potentiality of such systems in analytical devices .

properties

IUPAC Name

thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBOGBTIKMGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178271
Record name Thiophene-2-carboxylic acid hydrazide
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thiophene-2-carbohydrazide

CAS RN

2361-27-5
Record name Thiophene-2-carbohydrazide
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Record name Thiophene-2-carboxylic acid hydrazide
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Record name 2-Thenoylhydrazine
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Record name 2-Thenoylhydrazine
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Record name Thiophene-2-carboxylic acid hydrazide
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Record name Thiophene-2-carbohydrazide
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Record name Thiophene-2-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
600
Citations
MFR Fouda, MM Abd-Elzaher, MME Shakdofa… - Transition Metal …, 2008 - Springer
… A hydrazone ligand (HL) containing the thiophene moiety has been prepared via condensation of thiophene-2-carbohydrazide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-…
Number of citations: 95 link.springer.com
N Al-Zaqri, T Khatib, A Alsalme, FA Alharthi, A Zarrouk… - RSC …, 2020 - pubs.rsc.org
… Thiophene-2-carbohydrazide can be pointed as an excellent model simple-small molecule, … coworkers have geometrically optimized thiophene-2-carbohydrazide without having its XRD…
Number of citations: 14 pubs.rsc.org
MK Gond, SK Pandey, UK Chaudhari… - Journal of Molecular …, 2022 - Elsevier
… Here, metal complexes of Mn(II), Co(II), and Ni(II) containing Thiophene-2-carbohydrazide were synthesized and characterized by spectroscopic and single crystal X-ray techniques. …
Number of citations: 1 www.sciencedirect.com
I Warad, SF Haddad, M Al-Noaimi… - … Section E: Structure …, 2013 - scripts.iucr.org
There are two independent molecules in the asymmetric unit of the title compound, C12H9ClN2OS, a Schiff base derived from hydrazide, in which the dihedral angles between the …
Number of citations: 7 scripts.iucr.org
V Balachandran, A Janaki, A Nataraj - Spectrochimica Acta Part A …, 2014 - Elsevier
The Fourier-Transform infrared and Fourier-Transform Raman spectra of thiophene-2-carbohydrazide (TCH) was recorded in the region 4000–400 cm −1 and 3500–100 cm −1 . …
Number of citations: 46 www.sciencedirect.com
H Şenol, F Çakır - ChemistrySelect, 2023 - Wiley Online Library
In this study, starting from 3‐amino‐thiophene‐2‐carboxylic acid methyl ester, eighteen new arylidenehydrazide derivatives (4–21) were synthesized. To determine cytotoxic activity of …
K Tiwari, M Mishra, VP Singh - RSC advances, 2013 - pubs.rsc.org
… paper, we have designed a CHEF type, thiophene-2-carboxylic acid hydrazide based, Schiff base receptor, (E)-N-[(2-hydroxy-naphthalen-1-yl)methylene]thiophene-2-carbohydrazide (…
Number of citations: 135 pubs.rsc.org
L Afroz, MHM Khan, HM Vagdevi, M Pari… - Emergent …, 2021 - Springer
… A series of transition metal (Co(II), Ni(II), Cu(II) and Zn(II)) complexes of novel Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide ligand was synthesized and their structures were …
Number of citations: 7 link.springer.com
S Sultan, M Taha, SAA Shah, BM Yamin… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C12H8ClFN2OS, is a hydrazide derivative adopting an E conformation with an azomethine N=C double bond length of 1.272 (2) Å. The molecular skeleton is …
Number of citations: 5 scripts.iucr.org
LL Gladkov, SV Gaponenko… - … Acta Part A: Molecular …, 2014 - Elsevier
Vibrational states of the newly synthesized molecule N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a potential antibacterial agent, are examined experimentally for the …
Number of citations: 7 www.sciencedirect.com

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